molecular formula C15H12N2O3 B11854082 (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol

(3-(6-Nitro-1H-indol-1-yl)phenyl)methanol

Cat. No.: B11854082
M. Wt: 268.27 g/mol
InChI Key: AIFZFNQGUAQWTB-UHFFFAOYSA-N
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Description

(3-(6-Nitro-1H-indol-1-yl)phenyl)methanol: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a nitro group attached to the indole ring, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol typically involves the following steps:

    Nitration of Indole: The indole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Coupling Reaction: The nitrated indole is then coupled with a benzyl halide under basic conditions to form the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.

    Reduction: The nitro group can be reduced to an amino group if required, using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles, such as acyl chlorides or alkyl halides, to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions

    Substitution: Acyl chlorides, alkyl halides

Major Products

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an amino derivative

    Substitution: Formation of esters or ethers

Scientific Research Applications

(3-(6-Nitro-1H-indol-1-yl)phenyl)methanol: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the production of dyes and pigments due to its indole structure.

Mechanism of Action

The mechanism of action of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The indole ring can also interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (3-(6-Amino-1H-indol-1-yl)phenyl)methanol: Similar structure but with an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.

    (3-(6-Methyl-1H-indol-1-yl)phenyl)methanol:

    (3-(6-Methoxy-1H-indol-1-yl)phenyl)methanol: Features a methoxy group, which can influence its solubility and reactivity.

Uniqueness

  • The presence of the nitro group in (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol makes it unique compared to its analogs. The nitro group can participate in various chemical reactions, such as reduction and substitution, providing a versatile platform for chemical modifications and biological studies.

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

[3-(6-nitroindol-1-yl)phenyl]methanol

InChI

InChI=1S/C15H12N2O3/c18-10-11-2-1-3-13(8-11)16-7-6-12-4-5-14(17(19)20)9-15(12)16/h1-9,18H,10H2

InChI Key

AIFZFNQGUAQWTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC3=C2C=C(C=C3)[N+](=O)[O-])CO

Origin of Product

United States

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